Product packaging for 4-Hydroxy-2-oxohexanoate(Cat. No.:)

4-Hydroxy-2-oxohexanoate

Numéro de catalogue: B1245416
Poids moléculaire: 145.13 g/mol
Clé InChI: ALFQPWXBAWHVDP-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Microbial Metabolism and Biotransformation Processes

4-Hydroxy-2-oxohexanoate primarily appears as an intermediate in the meta-cleavage pathway for the degradation of aromatic compounds and in bacterial steroid degradation pathways. portlandpress.comgenome.jpexpasy.orgqmul.ac.uk In the context of aromatic compound breakdown, such as toluene (B28343) and cresols, microorganisms utilize a series of enzymatic reactions to open the aromatic ring, leading to the formation of linear, more easily metabolized molecules. portlandpress.comnih.gov this compound emerges as a product in the degradation of toluene-p-sulphonate, where it is subsequently cleaved to yield pyruvate (B1213749) and propionaldehyde (B47417). portlandpress.com

Similarly, in the intricate process of steroid degradation by bacteria like Comamonas testosteroni, this compound is a key downstream product. researchgate.netasm.orgresearchgate.net Steroid molecules, with their complex ring structures, are systematically disassembled. Following the cleavage of the steroid rings, a six-carbon chain, (2Z,4Z)-2-hydroxyhexa-2,4-dienoate, is formed. qmul.ac.ukresearchgate.net This compound is then hydrated by the enzyme 2-hydroxyhexa-2,4-dienoate hydratase to form this compound. genome.jpqmul.ac.ukresearchgate.net

The biotransformation of this compound is a critical step in these pathways. It is typically catalyzed by an aldolase (B8822740), which cleaves the carbon-carbon bond to produce smaller, central metabolic intermediates. uniprot.orgwikipedia.org For instance, in Mycobacterium tuberculosis, the enzyme this compound aldolase (HsaF) catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxohexanoate into pyruvate and propanal. uniprot.org This reaction is essential for the bacterium's ability to utilize cholesterol as a carbon source. uniprot.org

Historical Perspectives on its Discovery and Initial Elucidation in Metabolic Pathways

The identification of this compound is intrinsically linked to the broader investigation of microbial degradation pathways for aromatic compounds and steroids, which began several decades ago. Early studies in the 1960s on Pseudomonas species elucidated the 'meta' cleavage pathway for catechol, a common intermediate in the breakdown of aromatic hydrocarbons. portlandpress.com While these initial studies identified key enzymatic steps and intermediates, the specific characterization of all downstream products, including this compound, came later.

A significant advancement in understanding the role of this compound came from research on toluene-p-sulphonate degradation. In 1968, it was reported that bacteria degrading this compound produced this compound, which was then cleaved to propionaldehyde and pyruvate. portlandpress.com

More detailed elucidation of its role in steroid degradation occurred more recently. In 2005, researchers studying testosterone (B1683101) degradation in Comamonas testosteroni TA441 definitively identified 4-hydroxy-2-oxohexanoic acid as the direct product of the enzyme TesE (2-hydroxyhexa-2,4-dienoate hydratase). researchgate.netasm.org They observed that this product could spontaneously form 2-hydroxy-4-hex-2-enolactone under acidic conditions, which had complicated earlier identification efforts. genome.jpexpasy.orgqmul.ac.ukresearchgate.netasm.org This work, along with subsequent genomic and enzymatic studies, solidified the position of this compound as a key intermediate in the testosterone degradation pathway. researchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to this compound Metabolism

Current research continues to explore the enzymology and regulation of pathways involving this compound. A key area of interest is the structure and function of the enzymes that produce and consume this intermediate. For example, studies on the this compound aldolase (HsaF) from Mycobacterium tuberculosis have revealed that it forms a complex with a dehydrogenase (HsaG) to prevent the release of toxic aldehyde byproducts. uniprot.org Understanding the molecular details of this substrate channeling is an active area of investigation. wikipedia.orguoguelph.ca

The substrate specificity of the enzymes involved is also a subject of ongoing research. For instance, the aldolase BphI from Burkholderia xenovorans LB400, which acts on a similar substrate (4-hydroxy-2-oxopentanoate), has been shown to also efficiently cleave this compound. wikipedia.org This suggests a degree of metabolic flexibility in these pathways.

Despite significant progress, several questions remain. The complete regulatory networks governing the expression of genes involved in this compound metabolism are not fully understood in all organisms. The diversity and evolution of these pathways across different microbial species is another area ripe for exploration. Furthermore, the potential for harnessing these enzymes for biotechnological applications, such as in bioremediation or the synthesis of valuable chemicals, is an exciting frontier. For instance, pyruvate aldolases are being investigated for their potential to synthesize 4-hydroxy-2-ketoacids, which are valuable building blocks in organic synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O4- B1245416 4-Hydroxy-2-oxohexanoate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H9O4-

Poids moléculaire

145.13 g/mol

Nom IUPAC

4-hydroxy-2-oxohexanoate

InChI

InChI=1S/C6H10O4/c1-2-4(7)3-5(8)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/p-1

Clé InChI

ALFQPWXBAWHVDP-UHFFFAOYSA-M

SMILES canonique

CCC(CC(=O)C(=O)[O-])O

Origine du produit

United States

Biosynthetic and Degradative Pathways of 4 Hydroxy 2 Oxohexanoate

The formation and breakdown of 4-Hydroxy-2-oxohexanoate are critical steps in the metabolic processing of complex organic molecules by various bacteria.

Elucidation of Precursor Molecules and Initial Steps in this compound Formation

The primary route to synthesizing this compound involves the hydration of a dienolate precursor, a reaction catalyzed by specific hydratase enzymes.

The direct precursor to this compound is (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. wikipedia.org The formation occurs through a hydration reaction catalyzed by the enzyme 2-hydroxyhexa-2,4-dienoate hydratase (EC 4.2.1.132), which adds a water molecule across a double bond of the precursor. wikipedia.org A well-characterized example of this enzyme is TesE, found in bacteria such as Comamonas testosteroni. nih.govnih.gov This enzymatic step is a crucial part of the broader degradation pathway for steroids. nih.govexpasy.orggenome.jp The direct product of the TesE reaction is 4-hydroxy-2-oxohexanoic acid. nih.govresearchgate.net However, this product is somewhat unstable and can lactonize to form 2-hydroxy-4-hex-2-enolactone, particularly during purification under acidic conditions. expasy.orgnih.gov

Association with Aromatic Compound Degradation Pathways (e.g., Toluene (B28343), Xylene, Steroids)

This compound is a key metabolic intermediate in the catabolism of several aromatic and complex cyclic compounds. Its presence links the upper degradation pathways of these molecules to central metabolism. This compound is integral to the meta-cleavage pathway for the degradation of various xenobiotics. ecmdb.cauniprot.org

Notably, it is a critical component in the bacterial degradation of steroids like testosterone (B1683101) and cholesterol. nih.govexpasy.orgresearchgate.netuniprot.org In organisms like Comamonas testosteroni, the degradation of the steroid A-ring produces 2-hydroxyhexa-2,4-dienoic acid, which is then converted to this compound. nih.govnih.govnii.ac.jp Similarly, this intermediate is found in the toluene and xylene degradation pathways in various microbes. ecmdb.cakegg.jpgenome.jpecmdb.cah-its.org

Table 1: Enzymes Involved in the Formation of this compound

Enzyme NameEC NumberGene NameSource Organism (Example)SubstrateProductPathway Association
2-hydroxyhexa-2,4-dienoate hydratase4.2.1.132TesE, HsaEComamonas testosteroni(2Z,4Z)-2-hydroxyhexa-2,4-dienoateThis compoundSteroid Degradation nih.govexpasy.orgwikipedia.org
2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase4.2.1.80 / 4.2.1.132bphH, xylJ, tesEVarious Bacteriacis-2-Oxohex-4-enoateThis compoundXylene, Biphenyl (B1667301) Degradation kegg.jp

Enzymatic Catalysis in this compound Catabolism

The breakdown of this compound is a pivotal step that cleaves the six-carbon chain into smaller, more easily metabolized molecules. This process is facilitated by a specific class of enzymes known as aldolases.

Identification and Characterization of Key Aldolase (B8822740) Enzymes (e.g., TesG, HsaF, BphI)

The catabolism of this compound is primarily carried out by Class II pyruvate (B1213749) aldolases. Several key enzymes have been identified and characterized from bacteria that degrade aromatic compounds. These include:

TesG : Found in Comamonas testosteroni, this enzyme is part of the tes gene cluster involved in testosterone degradation. nih.govnih.gov

HsaF : This aldolase from Mycobacterium tuberculosis is involved in the cholesterol degradation pathway. nih.govuniprot.org It notably requires association with its partner dehydrogenase, HsaG, to be active, likely as a mechanism to prevent the release of toxic aldehyde intermediates. nih.govuniprot.org

BphI : This enzyme is part of the biphenyl (and polychlorinated biphenyls, PCBs) degradation pathway in bacteria like Paraburkholderia xenovorans. uniprot.org It catalyzes the cleavage of both 4-hydroxy-2-oxopentanoate (B1241807) and this compound. uniprot.org

These aldolases are typically metal-dependent and exhibit stereospecificity. For instance, BphI specifically cleaves the (4S)-isomer of its substrates. uniprot.org

Retro-Aldol Cleavage Mechanism Yielding Pyruvate and Propanal/Propionaldehyde (B47417)

The central reaction in the catabolism of this compound is a retro-aldol cleavage. nih.gov The aldolase enzyme, such as TesG, HsaF, or BphI, catalyzes the breaking of a carbon-carbon bond in the substrate. nih.govuniprot.orguniprot.org This cleavage specifically yields two smaller molecules: pyruvate and propanal (also known as propionaldehyde). nih.govnih.govuniprot.orgethz.ch

In many organisms, the toxic propanal produced is immediately channeled to a partner dehydrogenase (e.g., HsaG or BphJ) to be converted into propionyl-CoA, which can then enter central metabolic pathways. nih.govuniprot.orgnih.gov This substrate channeling mechanism sequesters the reactive aldehyde, protecting the cell. uniprot.orgnih.govuniprot.org

Investigation of Cofactor Requirements for Aldolase Activity (e.g., Mn²⁺, Co²⁺, Ni²⁺)

The activity of these Class II aldolases is dependent on the presence of divalent metal cations. nih.govuniprot.org Extensive research has shown that manganese (Mn²⁺) is often the preferred cofactor for maximal activity. nih.govresearchgate.netenzyme-database.org

For the HsaF aldolase from M. tuberculosis, activity is highest with Mn²⁺, followed by cobalt (Co²⁺) and nickel (Ni²⁺). uniprot.org Magnesium (Mg²⁺) and Calcium (Ca²⁺) are poor cofactors, and no activity is observed with Cadmium (Cd²⁺), Zinc (Zn²⁺), or Copper (Cu²⁺). uniprot.org Similarly, the BphI enzyme from Paraburkholderia xenovorans shows the highest activity with Mn²⁺ as the cofactor. uniprot.orgresearchgate.net

Table 2: Characteristics of Key this compound Aldolases

EnzymeGene NameSource Organism (Example)PathwayProductsPreferred Metal CofactorOther Active Cofactors
This compound aldolaseTesGComamonas testosteroniTestosterone DegradationPyruvate, Propanal nih.govnih.govMn²⁺ enzyme-database.orgN/A
This compound aldolaseHsaFMycobacterium tuberculosisCholesterol DegradationPyruvate, Propanal uniprot.orguniprot.orgMn²⁺ nih.govuniprot.orgCo²⁺, Ni²⁺ uniprot.org
4-hydroxy-2-oxovalerate aldolaseBphIParaburkholderia xenovoransBiphenyl DegradationPyruvate, Propanal uniprot.orgMn²⁺ uniprot.orgresearchgate.netN/A

Interconnections of this compound Pathways with Other Metabolic Networks

The metabolic pathways involving this compound are not isolated; they are intricately connected with broader catabolic networks within microorganisms. These connections highlight the compound's role as a key intermediate in the breakdown of complex organic molecules, linking the degradation of steroids to the well-established meta-cleavage pathways for aromatic compounds.

This compound is a crucial intermediate in the bacterial degradation of steroids, such as cholesterol and testosterone. csic.esresearchgate.net In bacteria capable of utilizing steroids as a carbon source, including model organisms like Comamonas testosteroni and Mycobacterium tuberculosis, the complex four-ring structure of the steroid nucleus is dismantled through a series of enzymatic reactions. nih.govmdpi.combiorxiv.org The degradation of the A and B rings of the steroid nucleus often proceeds via a pathway that generates 2-hydroxyhexa-2,4-dienoic acid. nih.govresearchgate.netrug.nl

This dienoic acid is then hydrated by the enzyme 2-hydroxyhexa-2,4-dienoate hydratase, known as TesE in C. testosteroni or its homolog HsaE in M. tuberculosis, to form (S)-4-hydroxy-2-oxohexanoate. nih.govrug.nlgenome.jp Subsequently, the aldolase enzyme, this compound aldolase (TesG/HsaF), catalyzes a retro-aldol cleavage of this compound. uniprot.orgnih.gov This reaction breaks the six-carbon chain into two smaller, metabolically accessible molecules: pyruvate and propanal (propionaldehyde). nih.govuniprot.org The resulting pyruvate can directly enter central metabolism, while propanal is further oxidized by a dehydrogenase (TesF/HsaG) to form propionyl-CoA, which also feeds into central metabolic pathways. nih.govresearchgate.netkegg.jp

The identification of these intermediates and enzymes has been critical in elucidating the complete mineralization pathway of steroids in various bacterial species. csic.esresearchgate.net

Table 1: Key Enzymes in the Steroid Degradation Pathway Involving this compound

Enzyme Name (Gene)Organism ExampleSubstrateProduct(s)EC Number
2-hydroxyhexa-2,4-dienoate hydratase (TesE/HsaE)Comamonas testosteroni, Mycobacterium tuberculosis(2Z,4Z)-2-hydroxyhexa-2,4-dienoateThis compound4.2.1.132 genome.jp
This compound aldolase (TesG/HsaF)Comamonas testosteroni, Mycobacterium tuberculosis(S)-4-hydroxy-2-oxohexanoatePyruvate and Propanal4.1.3.43 uniprot.org
Propanal dehydrogenase (CoA-propanoylating) (TesF/HsaG)Comamonas testosteroni, Mycobacterium tuberculosisPropanal, CoA, NAD+Propanoyl-CoA, NADH, H+1.2.1.87 kegg.jp

The enzymatic sequence that processes this compound during steroid catabolism shows remarkable similarity to the meta-cleavage pathways used by bacteria to degrade a wide range of aromatic compounds, such as biphenyl, toluene, and catechols. nih.govresearchgate.netnih.gov This integration demonstrates a principle of metabolic evolution, where existing enzyme families are adapted to new substrates. The degradation of the steroid A-ring, after its initial aromatization, mirrors the meta-cleavage of catechol. researchgate.netnih.gov

The enzymes involved in the terminal steps of steroid degradation are homologous to those in the biphenyl (bph) and toluene (xyl) degradation pathways. nih.govkegg.jp For instance, TesE hydratase from C. testosteroni shares approximately 60% identity with hydratases that convert 2-hydroxypenta-2,4-dienoate to 4-hydroxy-2-oxopentanoic acid in biphenyl degradation. nih.gov The subsequent enzymes, TesF (dehydrogenase) and TesG (aldolase), show even higher identity, around 80%, with their counterparts in the biphenyl degradation pathway, BphJ and BphI, respectively. nih.gov

Some enzymes from aromatic degradation pathways have been shown to act on substrates from steroid degradation. The enzyme 4-hydroxy-2-oxovalerate aldolase (BphI), which typically cleaves 4-hydroxy-2-oxopentanoate in biphenyl degradation, can also efficiently catalyze the cleavage of this compound into pyruvate and propionaldehyde. uniprot.orgwikipedia.orguniprot.org In some bacteria, such as Thermus thermophilus and Burkholderia xenovorans, the aldolase is bifunctional, acting on both 4-hydroxy-2-oxopentanoate and this compound. uniprot.orgwikipedia.orggenome.jp This metabolic crosstalk underscores how bacteria utilize a conserved set of enzymatic tools to process a diverse array of chemical structures, from environmental pollutants to complex natural products like steroids. nih.govgenome.jp

Table 2: Homologous Enzymes in Steroid and Aromatic Compound Degradation Pathways

FunctionSteroid Degradation (e.g., C. testosteroni)Aromatic Degradation (e.g., Burkholderia xenovorans)Shared Substrate/Product
Hydratase TesEBphH (2-hydroxypenta-2,4-dienoate hydratase)Catalyzes hydration of a 2-hydroxy-2,4-dienoate intermediate. nih.gov
Aldolase TesG (this compound aldolase)BphI (4-hydroxy-2-oxovalerate aldolase)Cleaves 4-hydroxy-2-oxoacids; BphI can act on this compound. nih.govwikipedia.orguniprot.org
Dehydrogenase TesF (Propanal dehydrogenase)BphJ (Acetaldehyde dehydrogenase)Oxidizes short-chain aldehydes (propanal/acetaldehyde) to their respective acyl-CoA derivatives. nih.govkegg.jp

Metabolic Roles and Physiological Significance of 4 Hydroxy 2 Oxohexanoate

Function as a Metabolic Intermediate in Bacterial Catabolism

4-Hydroxy-2-oxohexanoate is a key metabolic intermediate in the bacterial catabolism of various organic compounds. Its formation and subsequent cleavage are crucial steps in pathways that break down complex molecules into central metabolic intermediates. In these pathways, this compound is typically generated from the hydration of an upstream intermediate and is then acted upon by an aldolase (B8822740). This aldolase catalyzes a retro-aldol cleavage, breaking the six-carbon chain of this compound into smaller, more readily metabolized molecules, such as pyruvate (B1213749) and propionaldehyde (B47417). This process allows bacteria to utilize a diverse range of carbon sources for energy and growth.

Participation in Biodegradation of Environmental Contaminants (e.g., Aromatic Hydrocarbons, Steroids)

The metabolic pathways involving this compound are particularly significant in the biodegradation of environmental contaminants. Bacteria possessing these pathways can break down persistent and often toxic compounds, such as aromatic hydrocarbons and steroids. nih.gov

In the degradation of aromatic compounds, meta-cleavage pathways are a common strategy employed by bacteria. These pathways involve the enzymatic cleavage of the aromatic ring, leading to the formation of linear intermediates that are further processed. This compound can be an intermediate in some of these downstream pathways.

Steroids, with their complex polycyclic structure, are also subject to bacterial degradation. nih.gov The breakdown of the steroid nucleus often involves the opening of the rings and subsequent catabolism of the resulting aliphatic chains. This compound has been identified as an intermediate in the degradation of testosterone (B1683101), where it is formed after the cleavage of the steroid A and B rings. nih.gov The ability of microorganisms to metabolize these compounds is of great interest for bioremediation applications.

Comparative Analysis of this compound Metabolism Across Diverse Organisms

Comamonas testosteroni is a well-studied bacterium known for its ability to degrade steroids. In Comamonas testosteroni TA441, this compound is an intermediate in the testosterone degradation pathway. asm.org The process begins with the conversion of 2-hydroxyhexa-2,4-dienoic acid to this compound, a reaction catalyzed by the hydratase TesE. nih.gov Subsequently, the aldolase TesG cleaves this compound into pyruvate and propionaldehyde. nih.govnih.gov The propionaldehyde is then likely converted to propionyl-CoA by the dehydrogenase TesF, allowing it to enter central metabolism. nih.govnih.gov This pathway shares similarities with the degradation pathways of aromatic compounds like biphenyl (B1667301). nih.gov

In some Pseudomonas species, pathways involving intermediates structurally similar to this compound are involved in the degradation of aromatic compounds via meta-cleavage pathways. For instance, in the metabolism of catechol in Pseudomonas putida, a series of enzymatic reactions leads to the formation of 4-hydroxy-2-oxovalerate, a five-carbon analogue of this compound. This intermediate is then cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde (B116499). nih.gov While not identical, this highlights a conserved enzymatic strategy for breaking down hydroxylated oxo-acids.

Mycobacterium tuberculosis, the causative agent of tuberculosis, can utilize host-derived cholesterol as a carbon and energy source, a process crucial for its pathogenesis. The degradation of the cholesterol side chain and steroid nucleus involves a complex set of enzymatic reactions. Within this intricate metabolic network, this compound is an intermediate. The enzyme HsaF, a this compound aldolase, catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxohexanoate into pyruvate and propanal. uniprot.orguniprot.org Interestingly, HsaF can also act on the five-carbon analogue, (S)-4-hydroxy-2-oxopentanoate, converting it to pyruvate and acetaldehyde. uniprot.orguniprot.org The aldehydes produced are then likely passed to a dehydrogenase to prevent the accumulation of these toxic compounds. uniprot.org

The metabolic versatility of other bacterial species also involves pathways with this compound or similar intermediates. Burkholderia xenovorans is known for its ability to degrade a wide range of aromatic compounds, including polychlorinated biphenyls (PCBs). nih.gov While specific details on this compound metabolism in this organism are not extensively detailed in the provided context, the presence of broad catabolic pathways for aromatic compounds suggests the potential for similar intermediates.

In the thermophilic bacterium Thermus thermophilus, a 4-hydroxy-2-oxovalerate aldolase has been characterized that can also act on this compound. This enzyme catalyzes the cleavage of (S)-4-hydroxy-2-oxohexanoate into pyruvate and propanal. uniprot.org The enzyme is stereospecific, acting on the (4S) isomer but not the (4R) isomer of 4-hydroxy-2-oxopentanoate (B1241807). uniprot.org The catalytic efficiency is similar for both 4-hydroxy-2-oxopentanoate and this compound as substrates. uniprot.org

Data Tables

Table 1: Enzymes Involved in this compound Metabolism

Enzyme NameGene NameOrganismReactionSubstrate(s)Product(s)
HydrataseTesEComamonas testosteroniHydration2-Hydroxyhexa-2,4-dienoic acidThis compound
This compound aldolaseTesGComamonas testosteroniRetro-aldol cleavageThis compoundPyruvate, Propionaldehyde
This compound aldolaseHsaFMycobacterium tuberculosisRetro-aldol cleavage(S)-4-Hydroxy-2-oxohexanoatePyruvate, Propanal
4-Hydroxy-2-oxovalerate aldolase-Thermus thermophilusRetro-aldol cleavage(S)-4-Hydroxy-2-oxohexanoatePyruvate, Propanal

Table 2: Metabolic Pathways Involving this compound or Analogs

PathwayOrganismKey Intermediate(s)Significance
Testosterone DegradationComamonas testosteroni2-Hydroxyhexa-2,4-dienoic acid, this compoundBiodegradation of steroids
Cholesterol DegradationMycobacterium tuberculosisThis compound, 4-Hydroxy-2-oxopentanoatePathogen metabolism and survival
Catechol meta-cleavagePseudomonas putida4-Hydroxy-2-oxovalerateBiodegradation of aromatic compounds
Aromatic Compound DegradationThermus thermophilusThis compound, 4-Hydroxy-2-oxopentanoateCatabolism in thermophilic environments

Regulation of 4 Hydroxy 2 Oxohexanoate Metabolism

Transcriptional and Translational Control Mechanisms of Related Genes (e.g., tesEFG, hsaEFG, bphI, bphJ)

The genes encoding the enzymes that metabolize 4-hydroxy-2-oxohexanoate are typically organized into operons, allowing for coordinated regulation. The control of these operons often involves a combination of repressors, activators, and inducer molecules derived from the metabolic pathway itself.

In Comamonas testosteroni, the tesEFG genes are part of a larger steroid degradation gene cluster. asm.org The tesE gene product, a hydratase, forms this compound, which is then cleaved by the TesG aldolase (B8822740). nih.govresearchgate.net The expression of this cluster is positively regulated by the transcriptional regulator TesR (also known as TeiR). nih.govresearchgate.net Disruption of tesR prevents the bacterium from growing on testosterone (B1683101), indicating that TesR is essential for activating the transcription of the degradation genes. researchgate.net The induction of these genes, including tesH, ORF18, ORF11, ORF12, and tesB, occurs specifically in the presence of testosterone. asm.org

In the biphenyl (B1667301) degradation pathway found in bacteria like Paraburkholderia xenovorans LB400 and Pseudomonas sp. KKS102, the genes bphI (an aldolase that acts on 4-hydroxy-2-oxo-C5 and C6 acids) and bphJ (an aldehyde dehydrogenase) are part of the bph operon. frontiersin.orgwikipedia.org The regulation of this operon is complex and can involve multiple regulatory proteins. In some systems, a transcriptional repressor from the GntR family, such as BphS in Pseudomonas sp. KKS102, controls the operon. frontiersin.orgnih.gov BphS binds to the promoter region and blocks transcription in the absence of an inducer. The binding of BphS is released by 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), an intermediate of the biphenyl degradation pathway, leading to the expression of the bph genes. nih.gov In other bacteria, like Pseudomonas furukawaii KF707, regulation is two-tiered, involving a LysR-type regulator (BphR2) that responds to biphenyl and activates the expression of a second regulator (BphR1), which in turn is activated by HOPDA to promote transcription of the structural genes. frontiersin.org

The homologous hsaEFG genes in Mycobacterium tuberculosis are part of the cholesterol degradation pathway. The regulation of gene expression in mycobacteria is known to be highly complex, often involving nucleoid-associated proteins and transcription factors that can act over long distances on the chromosome. nih.govnih.gov For instance, the expression of virulence-critical operons in M. tuberculosis is controlled by multiple regulators like EspR, PhoP, and CRP-Mt, which integrate various signals to fine-tune gene expression. nih.gov Transcription factors of the GntR and MarR families are also known to regulate various metabolic and resistance operons in mycobacteria. frontiersin.org

Table 1: Key Genes and Regulators in this compound Metabolism

Gene/OperonOrganism ExampleFunction of Gene Product(s)Regulatory Protein(s)Mode of Regulation
tesEFGComamonas testosteroniTesE (Hydratase), TesG (Aldolase), TesF (Dehydrogenase) for steroid degradation intermediate. nih.govresearchgate.netTesR/TeiRPositive regulation (activation) in the presence of testosterone. asm.orgresearchgate.net
bphI, bphJPseudomonas sp. KKS102BphI (Aldolase), BphJ (Aldehyde Dehydrogenase) for biphenyl degradation intermediates. frontiersin.orgBphS (GntR-family)Negative regulation (repression); repression is lifted by the pathway intermediate HOPDA. nih.gov
bph operonPseudomonas furukawaii KF707Enzymes for biphenyl degradation. frontiersin.orgBphR1, BphR2 (LysR-family)Two-tiered positive regulation; BphR2 is induced by biphenyl, which then activates BphR1 expression. BphR1 is activated by HOPDA. frontiersin.org
hsaEFGMycobacterium tuberculosisHomologs involved in cholesterol degradation. researchgate.netMultiple (e.g., EspR, PhoP, CRP-Mt)Complex regulation involving multiple transcription factors responding to various host and metabolic signals. nih.govnih.gov

Environmental and Metabolic Signals Influencing Gene Expression in Degradative Pathways

The expression of genes involved in the degradation of complex organic molecules is tightly controlled by the availability of the substrate and other environmental cues. This ensures that the metabolic machinery is synthesized only when needed, conserving cellular resources.

The primary metabolic signal for the induction of these degradative pathways is the presence of the substrate itself or a closely related compound. For example, the tes gene cluster in Comamonas testosteroni is induced when the bacterium is grown on testosterone, but not on a simple carbon source like succinate. asm.org This substrate-specific induction is a common strategy in catabolic pathways.

Similarly, in the biphenyl degradation pathway, the presence of biphenyl is a key signal that triggers the expression of the bph operon. ethz.ch Interestingly, the regulatory systems of these pathways can sometimes be activated by structurally similar natural compounds. In Pseudomonas alcaliphila JAB1, the expression of the bphA gene, which encodes the initial enzyme of the pathway, can be induced not only by biphenyl but also by a variety of plant-derived secondary metabolites, including flavonoids and monoterpenes. frontiersin.org This suggests that the pathway may have evolved to degrade plant-derived aromatic compounds and has been adapted for xenobiotics like PCBs. frontiersin.org

Broader environmental conditions and metabolic states also play a role. Starvation is a powerful signal that triggers widespread changes in gene expression to adapt cellular metabolism for survival, which can include the upregulation of pathways that can utilize alternative energy sources. biorxiv.org Conversely, the presence of easily metabolizable carbon sources can lead to the repression of catabolic operons for less preferred substrates, a phenomenon known as carbon catabolite repression. Environmental factors, mediated through epigenetic modifications, can lead to long-term changes in gene expression patterns, linking environmental signals to cellular phenotypes. nih.govnih.gov

Table 2: Signals Influencing Gene Expression in Degradative Pathways

Signal TypeSpecific Signal ExampleAffected Pathway/OrganismEffect on Gene Expression
Metabolic (Substrate)TestosteroneTestosterone degradation in Comamonas testosteroniInduces expression of the tes gene cluster. asm.org
Metabolic (Substrate)BiphenylBiphenyl degradation in various bacteria (e.g., Pseudomonas, Burkholderia)Induces expression of the bph operon. frontiersin.orgethz.ch
Metabolic (Intermediate)2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA)Biphenyl degradation in Pseudomonas sp. KKS102Acts as an inducer by releasing the BphS repressor. nih.gov
Environmental (Natural Compounds)Flavonoids, MonoterpenesBiphenyl degradation in Pseudomonas alcaliphila JAB1Induce expression of the bphA gene. frontiersin.org
Metabolic (Global)Starvation / Nutrient DeprivationGeneral cellular responseTriggers broad metabolic adaptations, potentially upregulating catabolic pathways for alternative substrates. biorxiv.org

Allosteric Regulation and Feedback Mechanisms Affecting Enzyme Activity

Beyond transcriptional control, the activity of enzymes within the this compound metabolic network is subject to immediate regulation through allosteric effects and feedback mechanisms. These processes allow for the rapid modulation of metabolic flux in response to changing concentrations of substrates, products, and cofactors.

A prominent example of allosteric regulation is observed in the aldolase-dehydrogenase complex BphI-BphJ from the biphenyl degradation pathway. The activity of the aldolase, BphI, which can cleave this compound, is significantly enhanced by the binding of the nicotinamide (B372718) cofactor (NADH) to the associated dehydrogenase, BphJ. nih.govuniprot.org This represents a form of allosteric activation, where a molecule binding to one enzyme in a complex (BphJ) triggers a conformational change that increases the activity of a partner enzyme (BphI). uniprot.orguniprot.org The catalytic efficiency of BphI from Thermus thermophilus shows a 2-fold increase in the presence of NADH. uniprot.org

Feedback inhibition is another key regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme acting earlier in the sequence. lumenlearning.com In the context of steroid metabolism, testosterone levels in mammals are tightly controlled by a negative feedback loop involving the hypothalamus and pituitary gland, which reduces the secretion of hormones that stimulate testosterone production when its levels are high. nih.govopentextbc.camdpi.com In microbial degradation pathways, a similar principle applies at the enzymatic level. For instance, in the related 4S biodesulfurization pathway, the final product, 2-hydroxybiphenyl, acts as a feedback inhibitor of DszC, an early enzyme in the pathway, thus slowing down the entire process when the product accumulates. mdpi.com This prevents the overproduction of the final metabolite and wasteful expenditure of resources.

Advanced Research Methodologies for Studying 4 Hydroxy 2 Oxohexanoate

Development and Application of Chromatographic Techniques for Detection and Quantification in Biological Samples

Chromatographic methods are fundamental to separating complex biological mixtures, allowing for the isolation and subsequent identification of specific metabolites. For 4-hydroxy-2-oxohexanoate, both gas and liquid chromatography, typically coupled with mass spectrometry, have been employed to overcome analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of small molecule metabolites, or the "metabolome". metbio.net It offers high separation efficiency and provides detailed mass spectra that aid in compound identification. metbio.net However, for polar and non-volatile compounds like this compound, which contain carboxylic acid and hydroxyl functional groups, direct analysis by GC-MS is not feasible. pragolab.cz A crucial sample preparation step known as derivatization is required to increase their volatility. pragolab.cz

This process involves chemically modifying the protic functional groups. A common approach is a two-step derivatization involving oximation followed by silylation, or a single-step derivatization using reagents like ethyl chloroformate (ECF). pragolab.cz The ECF method rapidly converts active hydrogens on amino, carboxyl, and hydroxyl groups into less polar derivatives, which can then be analyzed by GC-MS. pragolab.cz

In the context of metabolomic profiling, GC-MS can be used in a non-targeted fashion to identify a wide array of metabolites in a biological sample. researchgate.netresearchgate.net For instance, in studies tracing the degradation of specific substrates, GC-MS analysis of culture supernatants allows for the identification of numerous metabolic by-products. researchgate.net This approach could be used to profile the metabolic changes associated with pathways involving this compound, such as in testosterone (B1683101) degradation by Comamonas testosteroni. nih.govresearchgate.net

Table 1: Generalized GC-MS Workflow for Metabolite Profiling

Step Description Purpose
1. Sample Collection & Extraction Biological samples (e.g., cell culture supernatant, tissue extract) are collected. Metabolites are extracted, often using a solvent like methanol (B129727) to precipitate proteins. tmiclinode.com To isolate metabolites from the bulk biological matrix.
2. Derivatization The extracted metabolites are chemically modified to increase their volatility and thermal stability (e.g., using ECF or silylation reagents). metbio.netpragolab.cz To make polar metabolites suitable for gas chromatography.
3. GC Separation The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the analytical column. metbio.net To separate individual metabolites from the complex mixture.
4. MS Ionization & Detection As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron ionization, EI), and fragmented. The mass-to-charge ratio (m/z) of the fragments is measured. metbio.net To generate a unique mass spectrum for each compound, acting as a chemical fingerprint.

| 5. Data Analysis | The resulting chromatograms and mass spectra are processed. Compounds are identified by comparing their retention times and spectra to known standards or spectral libraries (e.g., NIST). metbio.netlipidmaps.org | To identify and relatively quantify the metabolites present in the sample. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and thermally unstable compounds like this compound without the need for derivatization. However, the compound's hydrophilic nature and instability under certain conditions present significant analytical challenges. nih.gov

In studies of testosterone degradation, direct detection of this compound proved difficult. nih.govasm.org The compound was found to be unstable and readily lactonized to 2-hydroxy-4-hex-2-enolactone, especially during purification under acidic HPLC conditions. nih.govasm.org Researchers successfully identified this lactone, inferring that this compound was the direct enzymatic product. nih.govresearchgate.net An alternative strategy involved derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone group, allowing for detection and isolation of the resulting hydrazone derivative by HPLC. nih.govasm.org

Modern quantitative LC-MS analysis typically utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled to high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. lipidmaps.org This combination provides excellent separation, sensitivity, and mass accuracy, enabling confident identification and quantification of metabolites in complex matrices. lipidmaps.orgfrontiersin.org For quantitative analysis, a stable isotope-labeled internal standard is often used to correct for variations in sample preparation and instrument response.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.com It relies on feeding cells a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, and then tracking the incorporation of this label into downstream metabolites. medchemexpress.com

Stable isotope tracing is an experimental approach that provides definitive evidence for metabolic pathways. researchgate.net By providing cells with a labeled precursor (e.g., [U-¹³C]glucose), researchers can trace the path of the labeled atoms through the metabolic network. frontiersin.org The pattern of isotope incorporation into a metabolite, known as its mass isotopomer distribution (MID), is measured by MS or NMR and reveals its metabolic origin. researchgate.net

This non-targeted approach can uncover previously unknown metabolic activities. researchgate.netfrontiersin.org For example, in the context of this compound, which is an intermediate in cholesterol and testosterone degradation, one could use ¹³C-labeled cholesterol as a tracer. uniprot.org By analyzing the MID of this compound and its subsequent products (pyruvate and propanal), the activity of this specific degradation pathway could be confirmed and quantified. uniprot.org This method is powerful because it can distinguish between different active pathways leading to the same product. researchgate.net

By analyzing the MIDs of key metabolites, MFA can determine not just the pathway, but the rate at which it operates. medchemexpress.com This provides a dynamic view of cellular metabolism that cannot be obtained from metabolite concentration data alone. The analysis can be performed at a steady state (Metabolic Flux Analysis) or under dynamic conditions (Isotopically Non-stationary MFA).

The data from stable isotope tracing experiments are used to calculate the relative contributions of different pathways to the production of a specific metabolite. For example, by measuring the incorporation of ¹³C into pyruvate (B1213749) derived from labeled this compound, one could determine the flux through the this compound aldolase (B8822740) enzyme. This enzyme has a reported kcat (turnover number) of 0.38 s⁻¹ with this compound as its substrate, a value that represents the maximum rate of this specific reaction under saturating conditions. uniprot.org MFA integrates such kinetic data into a network-wide model to understand how metabolic fluxes are distributed and regulated throughout the system. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules in solution. nih.gov It is highly effective for identifying unknown compounds and for analyzing reaction mixtures without separation.

In the study of this compound, NMR was instrumental. While the direct isolation of the compound was challenging, the structure of its stable lactonized product, 2-hydroxy-4-hex-2-enolactone, was determined using ¹H NMR and other spectroscopic data. nih.govasm.org More directly, this compound has been synthesized and characterized by ¹H NMR spectroscopy. csic.es The analysis, performed in deuterated water (D₂O), provides a distinct spectral signature for the molecule. csic.es

Table 2: ¹H NMR Spectroscopic Data for Sodium this compound in D₂O

Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
1.06 triplet 7.5 -CH₃
1.70 multiplet - -CH₂-CH₃
3.12 doublet of doublets 17.8, 9.4 -CH₂-C=O (one H)
3.49 doublet of doublets 17.8, 3.1 -CH₂-C=O (one H)
4.31 multiplet - -CH(OH)-

Source: Adapted from Digital CSIC. csic.es

Furthermore, ¹³C-NMR is a powerful tool when combined with isotopic labeling. researchgate.net By using a ¹³C-labeled substrate, researchers can follow the formation of intermediates in a reaction mixture in real-time. For example, the formation of an intermediate from [1,2-¹³C]-pyruvate can be monitored by the appearance of specific signals in the ¹³C-NMR spectrum, providing direct evidence of the transformation. researchgate.net This approach could be applied to study the enzymatic synthesis or degradation of this compound in situ.

Systems Biology Approaches for Network Reconstruction and Metabolic Modeling

Systems biology provides a powerful framework for understanding the role of this compound within complex biological networks. By integrating genomic, transcriptomic, and biochemical data, researchers can construct metabolic models that simulate and predict the flow of metabolites through various pathways involving this compound. These computational approaches are crucial for elucidating the compound's function in microbial degradation pathways and for guiding synthetic biology and enzyme engineering efforts.

Metabolic network reconstruction for organisms that metabolize this compound involves identifying all relevant enzymes, reactions, and transport processes. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and ModelSEED are instrumental in this process. modelseed.orgecmdb.ca For instance, this compound is cataloged in the ModelSEED database under the ID cpd00371 and is a component of pathways related to aromatic compound degradation. modelseed.org Similarly, KEGG includes 4-hydroxy-2-oxohexanoic acid in pathways such as "Toluene and xylene degradation" and "Microbial metabolism in diverse environments". ecmdb.ca

The core reaction involving this compound in these networks is its cleavage, a process that has been well-characterized. This reaction is central to several degradation pathways, particularly for steroids and aromatic compounds like biphenyl (B1667301). mdpi.comwikipedia.org In the bacterium Comamonas testosteroni, for example, this compound is a key intermediate in steroid catabolism. It is formed by the action of the hydratase TesE on 2-hydroxy-2,4-hexadienoic acid and is subsequently cleaved by the TesG aldolase. mdpi.com This aldolase, also known as BphI, belongs to the family of oxo-acid-lyases (EC 4.1.3.39) and catalyzes the reversible cleavage of this compound into pyruvate and propionaldehyde (B47417). mdpi.comwikipedia.org The resulting propionaldehyde is then converted to propionyl-CoA by an acylating aldehyde dehydrogenase (TesF), which can then enter central metabolism. mdpi.com

Computational tools and platforms like MetaNetX and Transform-MinER utilize such curated reaction information to build and analyze large-scale metabolic networks. metanetx.orgacs.org MetaNetX, a resource for automated model construction, lists (S)-4-hydroxy-2-oxohexanoate, facilitating its inclusion in genome-scale metabolic models. metanetx.org Transform-MinER, a tool for exploring biosynthetic pathways, has identified the aldolase-mediated cleavage of this compound (KEGG reaction R05298) as a significant transformation, highlighting its potential relevance for designing novel biocatalytic cascades. acs.org

Molecular modeling, a key component of systems biology research, has provided detailed insights into the enzyme-substrate interactions governing the fate of this compound. nih.gov Computational models of the substrate docked into the active site of BphI (and its ortholog DmpG) have been used to explain the enzyme's substrate specificity and stereoselectivity. nih.govresearchgate.net These models revealed that specific amino acid residues, such as Leu-87 and Tyr-290, are critical for positioning the substrate correctly within the active site. nih.govebi.ac.uk This structural understanding has enabled the rational design of enzyme variants with altered stereoselectivity, demonstrating how metabolic modeling can directly inform protein engineering. ebi.ac.uk

Detailed Research Findings

Research into the enzymes that process this compound has yielded significant data on their function and context within metabolic networks.

Enzymatic Reactions Involving this compound

Enzyme NameEnzyme Commission (EC) NumberReactionOrganism ExamplePathway Context
TesE (Hydratase)Not specified2-hydroxy-2,4-hexadienoic acid + H₂O → this compoundComamonas testosteroniSteroid Degradation mdpi.com
TesG / BphI (Aldolase)4.1.3.39This compound ⇌ Pyruvate + PropionaldehydeComamonas testosteroni, Burkholderia xenovoransSteroid and Biphenyl Degradation mdpi.comwikipedia.org
TesF (Acylating Aldehyde Dehydrogenase)Not specifiedPropionaldehyde + CoA + NAD(P)⁺ → Propionyl-CoA + NAD(P)H + H⁺Comamonas testosteroniSteroid Degradation mdpi.com

Metabolic Pathways Featuring this compound

Pathway NameKEGG IDRole of this compoundKey Organisms
Steroid Degradation-Intermediate formed from 2-hydroxy-2,4-hexadienoic acid and cleaved to pyruvate and propionaldehyde. mdpi.comComamonas testosteroni mdpi.com
Biphenyl Degradationmap00621Intermediate cleaved by BphI (an aldolase). wikipedia.orgBurkholderia xenovorans wikipedia.org
Toluene (B28343) and Xylene Degradationec00622Listed as a metabolite in the pathway. ecmdb.cawikipedia.orgVarious bacteria
Microbial Metabolism in Diverse Environmentsec01120General metabolite in microbial catabolism. ecmdb.caVarious bacteria

Genetic and Metabolic Engineering Approaches Involving 4 Hydroxy 2 Oxohexanoate Pathways

Rational Design of Enzyme Specificity and Stereoselectivity for 4-Hydroxy-2-oxohexanoate Synthesis/Cleavage

The rational design of enzymes involved in the synthesis and cleavage of this compound focuses on modifying their specificity and stereoselectivity to produce desired chiral molecules. nih.gov A key enzyme in this context is the class II pyruvate (B1213749) aldolase (B8822740), BphI, which catalyzes the reversible carbon-carbon bond formation of 4-hydroxy-2-oxoacids. ebi.ac.uk

Researchers have successfully engineered the stereoselectivity of BphI. The wild-type enzyme from Burkholderia xenovorans LB400 synthesizes the (S)-enantiomer of 4-hydroxy-2-oxoacids. ebi.ac.ukqmul.ac.uk Through site-directed mutagenesis, specifically by creating double variants (L87N;Y290F and L87W;Y290F), the stereoselectivity was inverted to produce the (R)-enantiomer. ebi.ac.uk This was achieved by modifying the active site to accommodate the (R)-configured substrate, relieving steric hindrance. ebi.ac.uk The engineered enzymes exclusively utilized 4(R)-hydroxy-2-oxopentanoate, a related substrate, demonstrating the potential to create stereocomplementary aldolases for synthesizing specific chiral 4-hydroxy-2-oxoacid skeletons. ebi.ac.uk

Molecular modeling and site-specific mutagenesis have been instrumental in understanding and altering the substrate specificity of aldolases like BphI and its ortholog DmpG. researchgate.net For instance, modeling the substrate this compound (HOHA) in the active site of DmpG revealed that the alkyl chain extends towards specific amino acid residues. researchgate.net Altering these residues, such as Leu-87, can impact the enzyme's specificity for different aldehyde substrates, thereby influencing the type of 4-hydroxy-2-oxoacid produced. researchgate.net

The enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), which can also act on this compound, has been a subject of such rational design. wikipedia.org Studies on BphI, a member of this family, have shown that it can be engineered to alter its preference for different aldehyde substrates, thus controlling the synthesis of various 4-hydroxy-2-oxoacids. wikipedia.orgresearchgate.net

Table 1: Engineered BphI Variants and their Stereoselectivity

Enzyme VariantTarget Substrate ConfigurationKey MutationsOutcomeReference
Wild-Type BphI4(S)-hydroxy-2-oxoacids-Synthesizes (S)-enantiomers ebi.ac.uk
L87N;Y290F4(R)-hydroxy-2-oxoacidsLeucine-87 to Asparagine; Tyrosine-290 to PhenylalanineInverted stereoselectivity to produce (R)-enantiomers ebi.ac.uk
L87W;Y290F4(R)-hydroxy-2-oxoacidsLeucine-87 to Tryptophan; Tyrosine-290 to PhenylalanineInverted stereoselectivity to produce (R)-enantiomers ebi.ac.uk

Strain Optimization for Enhanced or Suppressed this compound Flux in Biotechnological Contexts

Metabolic engineering of microbial strains is crucial for controlling the metabolic flux towards or away from this compound, depending on the desired biotechnological outcome. This can involve enhancing its production as a valuable intermediate or suppressing its formation to prevent the accumulation of toxic byproducts.

In the context of bioremediation, pathways involving this compound are important for the degradation of pollutants like polychlorinated biphenyls (PCBs) and steroids. wikipedia.orguni-konstanz.demdpi-res.com The enzyme this compound aldolase (BphI) is part of the biphenyl (B1667301) degradation pathway and its activity, along with the subsequent dehydrogenase (BphJ), is crucial for the complete breakdown of these compounds. qmul.ac.uk Optimizing the expression and activity of these enzymes in bacteria can enhance the efficiency of bioremediation processes. uni-konstanz.de A key feature of this pathway is substrate channeling, where the toxic aldehyde intermediate produced from this compound cleavage is directly transferred to the next enzyme without being released into the cell, a mechanism that can be optimized for improved efficiency. qmul.ac.ukwikipedia.org

Conversely, in the production of other valuable chemicals, it may be necessary to suppress the flux towards this compound. This can be achieved by deleting or down-regulating the genes encoding the enzymes responsible for its synthesis, such as the hydratase (TesE) or the aldolase (TesG in Comamonas testosteroni). nih.govnih.gov For example, in the production of biofuels or other bio-based chemicals, redirecting carbon flux away from degradation pathways that produce intermediates like this compound is a common strategy to improve the yield of the target product. nih.govd-nb.info

Techniques for strain optimization include:

Gene knockout: Deleting genes encoding enzymes that lead to the formation of this compound or its precursors.

Promoter engineering: Modulating the expression levels of key enzymes in the pathway.

Cofactor engineering: Altering the intracellular availability of cofactors like NAD+/NADH, which can influence the rates of reactions in the pathway. d-nb.info

Pathway rearrangement: Introducing new metabolic pathways or rearranging existing ones to redirect carbon flow. nih.gov

Heterologous Expression and Reconstitution of this compound Metabolic Modules

The heterologous expression of genes and the reconstitution of entire metabolic modules related to this compound in well-characterized host organisms like Escherichia coli are powerful strategies for both studying these pathways and harnessing them for biotechnological purposes. escholarship.org

The genes for the degradation of compounds like testosterone (B1683101), which involves this compound as an intermediate, have been identified in organisms like Comamonas testosteroni and can be expressed in other hosts. nih.gov For example, the tes gene cluster, which includes the hydratase (TesE) and aldolase (TesG) involved in the this compound pathway, can be transferred to a host strain to confer the ability to degrade specific steroids or to produce valuable chemicals from steroid precursors. nih.govnih.gov

Similarly, the hsa gene cluster from Mycobacterium tuberculosis, involved in cholesterol degradation, includes the hsaF gene encoding a this compound aldolase. uniprot.orguniprot.org The heterologous expression of hsaF along with its partner dehydrogenase hsaG in a suitable host has been used to study the enzyme's function and its role in the pathway. uniprot.orgrhea-db.org These studies have revealed that the HsaF aldolase is only active when co-expressed with HsaG, highlighting the importance of reconstituting the entire functional module to achieve catalytic activity. uniprot.org

The reconstitution of these metabolic modules allows for:

Detailed characterization of enzyme function: Studying the properties of individual enzymes and their interactions within the pathway in a controlled genetic background.

Production of novel compounds: Using the reconstituted pathway to convert substrates not naturally available to the host organism into valuable products.

Development of whole-cell biocatalysts: Creating engineered microbial strains capable of performing specific biotransformations involving this compound. uni-konstanz.de

Table 2: Examples of Heterologously Expressed Enzymes/Modules for this compound Metabolism

Gene/ModuleOriginal OrganismHost OrganismPurpose of ExpressionReference
bphI-bphJBurkholderia xenovorans LB400E. coliCharacterization of aldolase-dehydrogenase complex and substrate channeling qmul.ac.uk
tesE, tesF, tesGComamonas testosteroni TA441E. coliIdentification and characterization of enzymes in testosterone degradation nih.gov
hsaF, hsaGMycobacterium tuberculosisE. coliCharacterization of aldolase-dehydrogenase complex in cholesterol degradation uniprot.orgrhea-db.org

Computational and Theoretical Studies of 4 Hydroxy 2 Oxohexanoate and Its Interactions

Molecular Docking and Dynamics Simulations of Enzyme-4-Hydroxy-2-oxohexanoate Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 4-hydroxy-2-oxohexanoate, and its enzyme. nih.gov Docking predicts the preferred binding orientation of the ligand in the enzyme's active site, while MD simulations provide a view of the dynamic behavior of the enzyme-ligand complex over time. nih.govdovepress.com

One area of significant research has been on aldolases that catalyze the cleavage of 4-hydroxy-2-oxoacids. For instance, BphI, a class II pyruvate (B1213749) aldolase (B8822740), is known to act on 4-hydroxy-2-oxoacids. ebi.ac.uk Molecular modeling has been instrumental in understanding the stereoselectivity of this enzyme. ebi.ac.uk Studies have shown that specific residues, such as Leu-87, within the active site are crucial for interacting with the substrate. ebi.ac.uk By creating mutant enzymes and analyzing their activity, researchers, guided by molecular modeling, have been able to alter the stereoselectivity of the enzyme. ebi.ac.uk For example, double variants of BphI were engineered to produce the opposite stereoisomer of 4-hydroxy-2-oxoacids, demonstrating the power of combining computational design with experimental validation. ebi.ac.uk

In Comamonas testosteroni TA441, this compound is an intermediate in the degradation of testosterone (B1683101). nih.gov The enzyme TesE, a hydratase, converts 2-hydroxyhexa-2,4-dienoic acid to this compound. nih.gov TesE shares significant sequence identity with hydratases involved in biphenyl (B1667301) degradation, suggesting a similar catalytic mechanism that can be explored through comparative modeling and docking studies. nih.gov

Furthermore, in Mycobacterium tuberculosis, the enzyme this compound aldolase (HsaF) catalyzes the retro-aldol cleavage of this compound into pyruvate and propanal as part of cholesterol degradation. uniprot.org This enzyme is also capable of cleaving 4-hydroxy-2-oxopentanoate (B1241807). uniprot.org The interaction and channeling of the aldehyde products to a partner dehydrogenase, HsaG, is a key feature that prevents the release of toxic aldehydes. uniprot.org MD simulations could be employed to study the conformational changes and substrate channeling between HsaF and HsaG.

The table below summarizes key enzymes that interact with this compound and have been subjects of or are potential candidates for molecular modeling studies.

Enzyme NameOrganismFunctionEC NumberPotential for Computational Studies
This compound aldolase (HsaF) Mycobacterium tuberculosisCatalyzes the retro-aldol cleavage of this compound.4.1.3.43Elucidating the mechanism of substrate channeling to HsaG.
BphI -Class II pyruvate aldolase that acts on 4-hydroxy-2-oxoacids.-Understanding and engineering stereoselectivity.
TesE Comamonas testosteroniHydratase that converts 2-hydroxyhexa-2,4-dienoic acid to this compound.-Investigating substrate specificity and reaction mechanism.
4-hydroxy-2-oxovalerate aldolase Thermus thermophilusCatalyzes the retro-aldol cleavage of this compound.-Studying allosteric activation by NADH and thermal stability. uniprot.org

Quantum Chemical Calculations on Enzymatic Reaction Mechanisms

Quantum chemical (QC) calculations offer a detailed understanding of the electronic-level events that occur during an enzymatic reaction, such as bond breaking and formation. arxiv.org These methods can be used to calculate the energy profile of a reaction pathway, identify transition states, and elucidate the roles of active site residues. acs.org

For enzymes acting on this compound, QC calculations can provide insights into the catalytic mechanisms. In the case of this compound aldolase (HsaF), QC methods could be used to model the retro-aldol cleavage reaction. This would involve calculating the energetics of the C-C bond cleavage that results in the formation of pyruvate and propanal. uniprot.org Such calculations could clarify the role of the metal cofactor (e.g., manganese, cobalt, or nickel) that is often found in this class of enzymes. uniprot.org

Similarly, for the hydratase TesE, QC calculations could model the addition of water to 2-hydroxyhexa-2,4-dienoic acid to form this compound. nih.gov This would help in understanding the stereochemistry of the reaction and the roles of active site amino acids in polarizing the substrate and activating a water molecule.

A significant advancement in this field is the application of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. arxiv.org In a QM/MM approach, the chemically active part of the system (the substrate and key active site residues) is treated with a high level of QC theory, while the rest of the protein and solvent are treated with a more computationally efficient classical force field. arxiv.org This allows for the study of reaction mechanisms within the full enzymatic environment.

Recent developments have even explored the use of quantum computing for simulating enzymatic reactions, which promises to overcome some of the computational limitations of classical computers for large and complex systems. arxiv.org

Metabolic Modeling and Flux Balance Analysis (FBA) Incorporating this compound

Metabolic modeling aims to create a comprehensive, in silico representation of an organism's metabolism. Flux Balance Analysis (FBA) is a widely used computational method to predict metabolic flux distributions throughout a network at a steady state. lanl.govgithub.io By incorporating this compound and its associated reactions into genome-scale metabolic models (GEMs), it is possible to study its role in the broader context of cellular metabolism. modelseed.org

The ModelSEED database, a resource for metabolic model reconstruction, includes reactions involving this compound, such as its cleavage by this compound aldolase. modelseed.org These reactions are part of degradation pathways for aromatic compounds like p-xylene (B151628) and cholesterol. modelseed.org By integrating this information into a GEM of a specific organism, FBA can be used to predict how the cell utilizes this compound under different growth conditions.

FBA can be used to:

Predict growth phenotypes: Determine whether an organism can grow on a substrate that is degraded via a pathway involving this compound.

Identify essential genes: Predict which enzymes in the pathway are essential for growth on a given substrate.

Optimize metabolic outputs: Engineer metabolic pathways to enhance the production of a desired compound by manipulating fluxes through pathways involving this compound.

For example, in a model of Comamonas testosteroni, FBA could be used to simulate testosterone degradation and predict the flux through the pathway involving TesE, TesF, and TesG. nih.gov This could help in understanding the efficiency of this degradation pathway and identify potential bottlenecks.

Machine Learning and Bioinformatic Approaches for Pathway Prediction and Enzyme Discovery

Machine learning and bioinformatics are transforming our ability to discover new enzymes and predict metabolic pathways. These approaches can analyze large datasets of genomic and metabolomic information to identify patterns and make predictions.

For this compound, these methods can be applied to:

Discover novel enzymes: By searching for sequence motifs or protein domains associated with known this compound-metabolizing enzymes (like HsaF or TesE), it is possible to identify new candidate enzymes in other organisms. nih.govuniprot.org Databases like UniProt and InterPro contain information on protein families and domains that can be used for this purpose. uniprot.org

Predict metabolic pathways: Tools like Transform-MinER use chemoinformatic fingerprints to explore biosynthetic space and suggest potential enzymatic reactions for a given substrate. acs.orgresearchgate.net This can be used to predict novel degradation or synthesis pathways for this compound. For instance, Transform-MinER has been shown to identify relevant enzyme classes for transformations similar to those involving this compound. acs.org

Genome mining for biosynthetic gene clusters: Many enzymes involved in specialized metabolic pathways are encoded in biosynthetic gene clusters (BGCs). nih.gov Bioinformatic tools can mine genomic data to identify BGCs that may be responsible for the production or degradation of compounds related to this compound.

The table below provides an overview of some bioinformatic and machine learning tools and their potential applications for studying this compound.

Tool/ApproachApplicationPotential for this compound
BLAST, PSI-BLAST Sequence similarity searchingIdentifying homologous enzymes to known this compound metabolizing enzymes.
InterPro, Pfam Protein domain and family analysisIdentifying conserved domains in candidate enzymes.
Transform-MinER Pathway predictionSuggesting novel enzymatic steps for the synthesis or degradation of this compound. acs.orgresearchgate.net
antiSMASH, deepBGC Biosynthetic gene cluster identificationMining genomes for gene clusters that may be involved in this compound metabolism.

Interactions and Crosstalk of 4 Hydroxy 2 Oxohexanoate with Other Metabolites and Biomolecules

Allosteric Effects on Enzyme Activity and Regulation

Allosteric regulation is a critical mechanism for controlling metabolic flux. In the context of 4-hydroxy-2-oxohexanoate metabolism, certain enzymes involved in its processing are subject to such regulation, often through complex interactions with other enzymes and cofactors.

A notable example is the BphI-BphJ enzyme complex found in organisms like Paraburkholderia xenovorans. uniprot.org BphI, a 4-hydroxy-2-oxovalerate/4-hydroxy-2-oxohexanoate aldolase (B8822740), and BphJ, an acetaldehyde (B116499) dehydrogenase, work in concert to process aldol (B89426) cleavage products. uniprot.orgwikipedia.org This complex exhibits a unique bidirectional allosteric activation. The turnover of aldehydes within the active site of the dehydrogenase BphJ allosterically activates the aldolase BphI. uniprot.org This activation is partly mediated by the cofactor NADH, ensuring that the cleavage of this compound is coordinated with the capacity of the cell to process the resulting toxic aldehyde products. uniprot.org

Similarly, the 4-hydroxy-2-oxovalerate aldolase from Thermus thermophilus is allosterically activated by NADH. uniprot.org In the presence of NADH, the enzyme exhibits a twofold increase in its catalytic rate (kcat). uniprot.org The aldolase from Pseudomonas putida is also reported to be stimulated by NADH. genome.jp This suggests a recurring theme where the cell's redox state, reflected by NADH levels, can modulate the activity of enzymes that catabolize this compound and related compounds.

Furthermore, research into the class II pyruvate (B1213749) aldolase BphI has revealed that mutations in the active site can affect substrate binding and inhibition. While not a direct allosteric effect of this compound itself, studies on the related substrate 4-hydroxy-2-oxopentanoate (B1241807) show that it can inhibit certain enzyme variants, highlighting the complex enzyme-substrate interactions that regulate pathway activity. ebi.ac.uk

Table 1: Allosteric Regulation of Enzymes Acting on this compound and Related Substrates

Enzyme/ComplexOrganismEffectorEffectReference
BphI-BphJ ComplexParaburkholderia xenovoransAldehyde turnover in BphJ; NADHAllosteric activation of BphI uniprot.org
4-hydroxy-2-oxovalerate aldolaseThermus thermophilusNADH2-fold increase in kcat uniprot.org
4-hydroxy-2-oxovalerate aldolasePseudomonas putidaNADHStimulation of activity genome.jp

Precursor Role in Biosynthesis of Downstream Metabolites (e.g., Pyruvate, Propionaldehyde (B47417), Acetyl-CoA)

This compound is a key intermediate that is catalytically cleaved to yield fundamental building blocks for central metabolism. The primary reaction is a retro-aldol cleavage that breaks the six-carbon chain of this compound into two smaller molecules. uniprot.orguniprot.org

The enzyme responsible for this cleavage is this compound aldolase (EC 4.1.3.43). uniprot.orguniprot.org This reaction yields pyruvate and propionaldehyde (also known as propanal). uniprot.orgecmdb.ca This is a critical step in catabolic pathways for larger molecules, such as steroids and aromatic compounds, funneling their carbon skeletons into central metabolism. uniprot.orggenome.jp

Several organisms utilize this reaction. In Mycobacterium tuberculosis, the enzyme HsaF catalyzes the cleavage of (S)-4-hydroxy-2-oxohexanoate to pyruvate and propanal as part of cholesterol degradation. uniprot.org Similarly, the BphI aldolase from Paraburkholderia xenovorans LB400, involved in polychlorinated biphenyl (B1667301) (PCB) degradation, efficiently cleaves this compound into the same products. uniprot.orgwikipedia.org

A crucial aspect of this process is the management of the aldehyde products, which can be toxic to the cell. uniprot.orguniprot.org Many of the aldolases that act on this compound form complexes with and channel the aldehyde products directly to a partner dehydrogenase. uniprot.orgwikipedia.orguniprot.org For example, HsaF channels propanal to the dehydrogenase HsaG in M. tuberculosis. uniprot.org Likewise, BphI channels its aldehyde products to BphJ. uniprot.orgwikipedia.org

These aldehyde dehydrogenases are typically acylating, meaning they convert the aldehyde into its corresponding acyl-CoA derivative. nih.gov While the direct product of this compound cleavage is propionaldehyde, related pathways provide a model for its subsequent conversion. For instance, acetaldehyde, produced from the cleavage of the related compound 4-hydroxy-2-oxopentanoate, is converted to acetyl-CoA by an acetaldehyde dehydrogenase (acylating). wikipedia.orgnih.gov By analogy, the propionaldehyde generated from this compound is a precursor to propionyl-CoA, a metabolite that can enter various metabolic pathways, including the citric acid cycle via succinyl-CoA. researchgate.net

Table 2: this compound as a Biosynthetic Precursor

EnzymeEC NumberOrganismReactionDownstream MetabolitesReference
HsaF4.1.3.43Mycobacterium tuberculosis(S)-4-hydroxy-2-oxohexanoate → Propanal + PyruvatePyruvate, Propionaldehyde uniprot.org
BphI4.1.3.39 / 4.1.3.43Paraburkholderia xenovorans(S)-4-hydroxy-2-oxohexanoate → Propanal + PyruvatePyruvate, Propionaldehyde uniprot.orgwikipedia.org
Aldolase4.1.3.43Thermus thermophilus(S)-4-hydroxy-2-oxohexanoate → Propanal + PyruvatePyruvate, Propionaldehyde uniprot.org

Network Analysis of this compound within Broader Metabolomes

Metabolic network analysis provides a systems-level view of how individual metabolites are integrated into the broader biochemical landscape of an organism. researchgate.net this compound has been identified as a node in several significant metabolic networks, particularly in microbial degradation pathways and amino acid metabolism. genome.jpecmdb.cabiorxiv.org

In bacteria, this compound is a key intermediate in the catabolism of complex organic compounds. It is part of the degradation pathways for steroids and aromatic hydrocarbons like xylene. genome.jpecmdb.ca For example, in the degradation of testosterone (B1683101) by Comamonas testosteroni, 2-hydroxyhexa-2,4-dienoic acid is converted by the hydratase TesE into 4-hydroxy-2-oxohexanoic acid, which is then further metabolized. researchgate.net These pathways are crucial for environmental bioremediation and demonstrate the role of this compound in linking complex substrates to central metabolism.

Furthermore, this compound appears in the broader context of tryptophan metabolism within the human gut microbiota. biorxiv.org It is situated downstream of 2-amino-3-carboxymuconate semialdehyde, an intermediate in the kynurenine (B1673888) pathway. The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) plays a pivotal role at this junction. wikipedia.orggenecards.org ACMSD diverts its substrate, 2-amino-3-carboxymuconate-semialdehyde, toward catabolism (eventually leading to metabolites like acetyl-CoA) and away from the spontaneous cyclization that forms quinolinate, a neurotoxin. genecards.orgnih.govnih.gov The presence of this compound in this metabolic network highlights its connection to amino acid utilization and the synthesis of essential cofactors like NAD, which is the ultimate product of the main kynurenine pathway. nih.gov This positions this compound as a metabolite at the crossroads of catabolism and cofactor synthesis.

The analysis of such networks often involves identifying correlations between different metabolites to understand the structure and regulation of metabolic pathways. researchgate.net The position of this compound as an intermediate metabolite makes it a critical checkpoint whose concentration can reflect the flux through these important degradative and biosynthetic routes.

Future Research Directions and Unanswered Questions Pertaining to 4 Hydroxy 2 Oxohexanoate

Elucidation of Novel 4-Hydroxy-2-oxohexanoate Metabolic Pathways in Underexplored Organisms

The known metabolic pathways involving this compound have been primarily characterized in well-studied bacteria such as Pseudomonas, Comamonas, and Mycobacterium. These pathways are typically associated with the degradation of pollutants like toluene (B28343), xylenes, and biphenyls, as well as natural compounds like steroids. researchgate.netnih.govwikipedia.orgnih.gov For instance, in Comamonas testosteroni, this compound is an intermediate in the degradation of testosterone (B1683101). nih.govresearchgate.net Similarly, in certain Pseudomonas species, it is part of the meta-cleavage pathway for aromatic compounds. wikipedia.org

However, the vast majority of microbial diversity remains unexplored. It is highly probable that novel metabolic pathways involving this compound exist in uncharacterized microorganisms from unique environments. Future research should focus on isolating and characterizing microbes from environments contaminated with aromatic compounds or rich in plant-derived matter, as these are likely to harbor novel degradation pathways. Metagenomic approaches can be employed to directly clone and express genes from these environments, bypassing the need for cultivation. nih.gov The discovery of novel pathways will not only expand our fundamental knowledge of microbial metabolism but could also provide new enzymes with enhanced stability, substrate specificity, or catalytic efficiency for biotechnological applications.

Discovery of Undiscovered Regulatory Mechanisms Governing its Production and Degradation

The regulation of metabolic pathways is critical for cellular efficiency and adaptation. While some regulatory aspects of this compound metabolism have been identified, such as the allosteric activation of 4-hydroxy-2-oxovalerate aldolase (B8822740) by NADH and the channeling of its aldehyde products to a partner dehydrogenase, a complete picture of the regulatory network is still missing. wikipedia.orgmdpi.comuniprot.org

Future investigations should aim to uncover the transcriptional regulation of the genes encoding the enzymes that produce and consume this compound. This includes identifying specific transcriptional regulators, their cognate binding sites, and the signaling molecules that control their activity. For example, understanding how the presence of aromatic compounds induces the expression of the tes and hsa gene clusters, which are involved in steroid degradation and include enzymes acting on this compound, is a key area for future research. nih.govresearchgate.net Furthermore, post-translational modifications of the pathway enzymes and the role of small non-coding RNAs in regulating their expression are yet to be explored. A deeper understanding of these regulatory mechanisms is crucial for engineering robust microbial strains for bioremediation and the production of valuable chemicals.

Application of Advanced Technologies for In Vivo this compound Dynamics and Imaging

Currently, our understanding of this compound metabolism is largely based on in vitro enzyme assays and analysis of metabolic intermediates from cell cultures. To gain a more accurate understanding of its role in living cells, it is imperative to study its dynamics in vivo. Advanced technologies such as hyperpolarized 13C magnetic resonance spectroscopy (MRS) could be adapted for this purpose. nih.govnih.govgoogle.com This technique allows for the real-time tracking of labeled metabolites in vivo, providing valuable information on metabolic fluxes. While this has been applied to other keto acids, its use for this compound has not yet been reported. nih.govnih.govrsc.org

The development of fluorescent biosensors for this compound would also be a significant advancement. These biosensors could be used to visualize the spatial and temporal distribution of this metabolite within single cells, providing insights into metabolic channeling and subcellular organization of the degradation pathways. Such tools would be invaluable for studying the metabolic heterogeneity within microbial populations and for optimizing metabolic engineering strategies.

Comprehensive Understanding of its Evolutionary Significance in Carbon Cycling

The metabolic pathways involving this compound are part of the broader microbial catabolism of aromatic compounds, which is a key component of the global carbon cycle. nih.gov The catechol meta-cleavage pathway, in which this compound is an intermediate, is thought to have evolved in a modular fashion, with different enzyme modules being recruited and combined to create new degradation capabilities. scispace.com The genes for these pathways are often located on mobile genetic elements like plasmids and genomic islands, facilitating their horizontal transfer and rapid evolution. nih.govfrontiersin.org

Future research should focus on a more comprehensive phylogenetic analysis of the enzymes involved in this compound metabolism to better understand their evolutionary history and the selective pressures that have shaped their diversity. This could involve comparative genomics of a wide range of microorganisms from different ecological niches. Understanding the evolutionary trajectory of these pathways will provide insights into how microbes adapt to new environmental challenges, such as the introduction of novel pollutants.

Integration into Large-Scale Metabolic Models for Systems-Level Insights

Genome-scale metabolic models (GEMs) are powerful tools for understanding the system-level behavior of cellular metabolism. asm.org While this compound is included in metabolic databases such as KEGG and MetaNetX, its integration and validation in curated GEMs of relevant organisms are still in the early stages. metanetx.orgbiorxiv.orggenome.jp

Future efforts should focus on constructing and refining GEMs for organisms that metabolize this compound. These models can then be used to perform in silico simulations to predict metabolic fluxes, identify metabolic bottlenecks, and guide metabolic engineering strategies. For example, flux balance analysis could be used to predict the optimal conditions for maximizing the degradation of a particular pollutant or for channeling metabolic flux towards the production of a desired bioproduct. researchgate.net The integration of transcriptomic, proteomic, and metabolomic data with these models will provide a more holistic and accurate representation of cellular metabolism, leading to a deeper understanding of the role of this compound in the broader metabolic network. asm.org

Q & A

Q. How do methodological inconsistencies arise in quantifying this compound’s role in mixed substrate systems?

  • Answer:
  • Competitive Inhibition: Co-presence of 4-hydroxy-2-oxovalerate reduces aldolase activity for this compound . Use substrate titration curves to model inhibition constants.
  • Cross-Reactivity: Antibodies or enzymatic probes for this compound may bind structural analogs (e.g., 4-hydroxy-2-oxopentanoate). Validate assays with knockout strains .
  • pH Artifacts: Lactonization under acidic conditions skews quantification. Pre-treat samples with neutral phosphatase buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-oxohexanoate
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-oxohexanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.